1,3-Bis(benzyloxy)-5-bromobenzene

Cross-Coupling Palladium Catalysis Reaction Yield

1,3-Bis(benzyloxy)-5-bromobenzene (CAS 128924-04-9) is a symmetrically substituted aryl bromide derivative with the molecular formula C₂₀H₁₇BrO₂ and a molecular weight of 369.26 g/mol. It is a white to off-white crystalline solid with an experimentally determined melting point of 66 °C.

Molecular Formula C20H17BrO2
Molecular Weight 369.258
CAS No. 128924-04-9
Cat. No. B2787447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis(benzyloxy)-5-bromobenzene
CAS128924-04-9
Molecular FormulaC20H17BrO2
Molecular Weight369.258
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC(=CC(=C2)Br)OCC3=CC=CC=C3
InChIInChI=1S/C20H17BrO2/c21-18-11-19(22-14-16-7-3-1-4-8-16)13-20(12-18)23-15-17-9-5-2-6-10-17/h1-13H,14-15H2
InChIKeyZVDWFQPJADEFJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Bis(benzyloxy)-5-bromobenzene (CAS 128924-04-9): Procurement-Quality Analytical Baseline for Research and Manufacturing


1,3-Bis(benzyloxy)-5-bromobenzene (CAS 128924-04-9) is a symmetrically substituted aryl bromide derivative with the molecular formula C₂₀H₁₇BrO₂ and a molecular weight of 369.26 g/mol . It is a white to off-white crystalline solid with an experimentally determined melting point of 66 °C . The compound features two benzyloxy protecting groups at the 1,3-positions and a single bromine substituent at the 5-position, creating a distinctive electronic and steric environment that differentiates its reactivity profile from non-halogenated or alternative halogenated analogs . Commercially, it is typically supplied at a minimum purity of 95–98% and is stored under ambient conditions .

Why 1,3-Bis(benzyloxy)-5-bromobenzene Cannot Be Interchanged with Non-Halogenated or Alternative Halogen Analogs


In synthetic chemistry, the substitution of a building block with a structurally similar analog often leads to divergent reaction outcomes due to differences in electronic density, steric accessibility, and leaving group ability. For 1,3-bis(benzyloxy)-5-bromobenzene, the 5-bromo substituent provides a specific aryl bromide handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Ullmann) that is absent in non-halogenated analogs like 1,3-bis(benzyloxy)benzene [1]. Compared to the corresponding 5-chloro or 5-iodo derivatives, the bromine atom offers a balanced reactivity profile: it is more reactive than chlorine in oxidative addition steps of palladium-catalyzed couplings, yet less prone to unwanted side reactions and oxidative degradation than iodine [2]. Additionally, the electron-withdrawing inductive effect of bromine alters the electron density of the aromatic ring relative to the non-halogenated parent compound, which can influence the regioselectivity of subsequent electrophilic aromatic substitution or metalation steps [3]. Therefore, substituting this compound with a generic analog without rigorous optimization can result in lower yields, altered selectivity, or complete reaction failure, making precise compound selection critical for reproducible research and cost-effective scale-up.

Quantitative Differentiation of 1,3-Bis(benzyloxy)-5-bromobenzene Against Closest Analogs: Procurement-Relevant Evidence


Aryl Bromide vs. Chloride Reactivity in Palladium-Catalyzed Cross-Coupling: Yield Advantage of the 5-Bromo Substituent

In palladium-catalyzed Suzuki-Miyaura cross-couplings, the oxidative addition step is rate-determining and strongly dependent on the carbon-halogen bond strength. The 5-bromo substituent of 1,3-bis(benzyloxy)-5-bromobenzene (C-Br bond dissociation energy ≈ 84 kcal/mol) provides a distinct reactivity advantage over the analogous 5-chloro derivative (C-Cl BDE ≈ 95 kcal/mol), leading to significantly higher coupling yields under milder conditions [1]. While a direct head-to-head study on this specific compound class was not identified, a representative class-level inference from a study on highly substituted benzene derivatives demonstrates that aryl bromides undergo Suzuki coupling in yields exceeding 85%, whereas the corresponding aryl chlorides require harsher conditions (elevated temperature, stronger bases, specialized ligands) and often result in yields 20–30% lower [2].

Cross-Coupling Palladium Catalysis Reaction Yield

Thermal and Crystallinity Differences: Distinct Solid-State Handling Properties vs. Non-Halogenated Parent Compound

The presence of the 5-bromo substituent in 1,3-bis(benzyloxy)-5-bromobenzene imparts significantly different solid-state properties compared to the non-halogenated analog 1,3-bis(benzyloxy)benzene (CAS 3769-42-4). The brominated compound exhibits a lower and sharper melting point of 66 °C , whereas the non-halogenated analog melts over a broader range of 71–76 °C . This 5–10 °C lower melting point is consistent with the heavier bromine atom disrupting crystal packing efficiency, making the compound easier to melt and process for certain formulation or melt-based reaction applications. Additionally, the brominated derivative is a white solid, while the parent compound is often described as a white to light yellow/orange powder or crystal, indicating potential differences in purity or oxidation sensitivity .

Melting Point Crystallinity Storage Stability

Spectroscopic Fingerprint for Identity Confirmation: Diagnostic ¹H and ¹³C NMR Shifts Differentiating the Brominated Core

1,3-Bis(benzyloxy)-5-bromobenzene possesses a highly characteristic NMR signature that enables unambiguous identification and purity assessment, distinguishing it from closely related analogs. The ¹H NMR spectrum (CD₂Cl₂) displays a diagnostic singlet for the two equivalent aromatic protons at δ 6.71 ppm and another singlet for the isolated proton flanked by the benzyloxy groups at δ 6.60 ppm, along with a benzylic CH₂ singlet at δ 5.05 ppm . In the ¹³C NMR spectrum, the carbon bonded to bromine appears at δ 123.1 ppm, while the two carbons bearing benzyloxy groups resonate at δ 161.2 ppm . These shifts are distinct from those of the non-halogenated parent compound (1,3-bis(benzyloxy)benzene), where the analogous aromatic protons appear as a more complex multiplet and the carbons exhibit different electronic environments due to the absence of the electron-withdrawing bromine [1].

NMR Spectroscopy Structural Confirmation Quality Assurance

Synthetic Utility as a Fréchet-Type Dendritic Wedge: Enabling First-Generation Dendrimer Construction with Quantified Yield

1,3-Bis(benzyloxy)-5-bromobenzene is widely recognized as a first-generation Fréchet-type dendritic wedge, serving as a critical lynchpin intermediate in the convergent synthesis of poly(benzyl ether) dendrimers [1]. In a representative synthetic procedure, the compound is prepared by alkylation of 5-bromoresorcinol with benzyl bromide in the presence of a base, yielding the product in 85% yield after crystallization from isopropanol . This high-yielding, scalable preparation (21 g scale demonstrated) makes it a reliable and cost-effective starting point for dendrimer growth, in contrast to alternative wedge syntheses that may require more expensive or less stable precursors (e.g., iodinated analogs) or suffer from lower regioselectivity.

Dendrimer Synthesis Supramolecular Chemistry Building Block

Optimal Use Cases for 1,3-Bis(benzyloxy)-5-bromobenzene Driven by Its Differentiated Reactivity and Solid-State Properties


Palladium-Catalyzed Cross-Coupling for Complex Molecule Construction

Researchers engaged in the total synthesis of natural products, pharmaceutical intermediates, or functional materials requiring the formation of aryl-aryl or aryl-alkynyl bonds should select this compound for its optimal balance of reactivity and stability in Suzuki-Miyaura, Sonogashira, and Negishi couplings [1]. The 5-bromo substituent undergoes efficient oxidative addition with Pd(0) catalysts, enabling high-yielding couplings under mild conditions (e.g., 80–100 °C, 2–4 hours), which is particularly advantageous when coupling partners contain sensitive functional groups [2]. This reactivity profile directly supports the synthesis of gnetulin analogs and related bioactive dimers where the benzyloxy-protected resorcinol core must be elaborated with diverse aryl groups [1].

Convergent Dendrimer and Supramolecular Scaffold Assembly

For scientists constructing Fréchet-type poly(benzyl ether) dendrimers or related dendritic architectures, this compound serves as a validated, high-yielding first-generation building block [3]. Its defined melting point and crystallinity facilitate purification by recrystallization, ensuring high purity (>95%) for subsequent dendrimer growth steps. The chemically inert benzyl ether periphery protects the core during multi-step synthesis, while the aryl bromide focal point provides a single, orthogonal reactive handle for iterative coupling/deprotection sequences [3].

Precursor for Antibiotic and Bioactive Molecule Intermediates

In medicinal chemistry campaigns targeting antibiotic development, this compound is a documented intermediate in the synthesis of (3R,4S)-(-)-citrinin, a fungal toxin with potential antibacterial properties . The bromine substituent can be further functionalized via cross-coupling or metal-halogen exchange to install diverse pharmacophores, while the benzyloxy groups can be cleaved to reveal the free resorcinol core for additional derivatization .

Quality Control and Analytical Reference Standard

Analytical laboratories and procurement teams should utilize the distinct melting point (66 °C) and characteristic NMR shifts (δ 6.71, 6.60, 5.05 ppm in ¹H NMR; δ 123.1 ppm C-Br in ¹³C NMR) as rapid, low-cost identity confirmation tests to distinguish this compound from mislabeled or substituted analogs . These parameters serve as critical acceptance criteria in material specifications, reducing the risk of experimental failure due to incorrect chemical supply.

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